(E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Description
(E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C15H20N4O3 and its molecular weight is 304.35. The purity is usually 95%.
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Biological Activity
(E)-2-((2-methoxyethyl)amino)-3-(((2-methoxyethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, commonly referred to as compound 331948-39-1, is a pyrido-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
- CAS Number : 331948-39-1
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized that the presence of the pyrimidine ring enhances its affinity for nucleic acid structures, potentially influencing cellular processes such as replication and transcription.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The IC50 values ranged from 10 to 20 µM, indicating a moderate level of potency against these cells .
- Mechanism Studies : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins. This suggests that it may serve as a lead compound for developing novel anticancer therapies .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity:
- Bacterial Inhibition : Studies have reported that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be between 15 and 30 µg/mL for common pathogens such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Antiepileptic Potential : In animal models, this compound demonstrated significant anticonvulsant activity in the maximal electroshock seizure test with an ED50 value of approximately 7.5 mg/kg p.o. .
- Mechanistic Insights : The neuroprotective effects are believed to be mediated through the modulation of glutamate receptors and inhibition of excitotoxicity pathways, making it a candidate for further investigation in epilepsy and neurodegenerative disorders .
Toxicological Profile
While the biological activities are promising, it is crucial to consider the toxicological implications:
- Safety Assessment : Preliminary toxicity studies indicate that the compound may exhibit moderate toxicity at high doses, with LD50 values suggesting potential risks if not properly dosed. Further studies are needed to establish a comprehensive safety profile before clinical applications can be considered .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-3-(2-methoxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-21-9-6-16-11-12-14(17-7-10-22-2)18-13-5-3-4-8-19(13)15(12)20/h3-5,8,11,17H,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARDVTHRGIHBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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